molecular formula C18H19NOS B040053 (R)-duloxetine CAS No. 116539-60-7

(R)-duloxetine

货号: B040053
CAS 编号: 116539-60-7
分子量: 297.4 g/mol
InChI 键: ZEUITGRIYCTCEM-QGZVFWFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-duloxetine is a duloxetine. It is an enantiomer of a (S)-duloxetine.

生物活性

(R)-Duloxetine, an enantiomer of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine, has garnered attention for its diverse biological activities, particularly in the realms of pain management and psychiatric disorders. This article delves into the pharmacological profile, therapeutic applications, and recent research findings related to this compound.

Pharmacological Profile

This compound exhibits a potent inhibitory effect on the reuptake of serotonin and norepinephrine in the central nervous system. Unlike its counterpart, S-duloxetine, this compound has shown promising results in various studies focusing on its analgesic properties.

  • Serotonin and Norepinephrine Reuptake Inhibition : this compound selectively inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE), enhancing their availability in synaptic clefts, which is crucial for mood regulation and pain perception .
  • Na⁺ Channel Blockade : Studies indicate that this compound can block neuronal sodium currents, particularly in their inactivated state, suggesting a potential mechanism for its analgesic effects .

Therapeutic Applications

This compound has been studied for its efficacy in treating various conditions, including:

  • Chronic Pain : Research highlights its effectiveness in managing neuropathic pain conditions such as diabetic peripheral neuropathy and fibromyalgia. It has been shown to alleviate both acute and persistent pain in animal models .
  • Major Depressive Disorder (MDD) and Generalized Anxiety Disorder (GAD) : A multicenter study demonstrated significant improvements in symptoms of MDD and GAD among patients switched to duloxetine after inadequate responses to other antidepressants .

1. Efficacy in Pain Management

A study evaluated the analgesic effects of this compound compared to S-duloxetine using rat models. The results showed that both enantiomers effectively reduced postoperative mechanoallodynia and hyperalgesia, with this compound demonstrating a higher affinity for blocking Na⁺ channels .

2. Depression and Anxiety Treatment

In a real-world observational study involving 578 patients with MDD or GAD, participants reported a significant decrease in illness severity and improvement in quality of life after 8 weeks on duloxetine. The study utilized various assessment tools such as the Clinical Global Impression-Severity scale and Visual Analog Scale for pain .

Comparative Analysis of Efficacy

The following table summarizes findings from studies comparing this compound with other treatments:

Study FocusTreatment ComparedKey Findings
Pain ManagementThis compound vs S-DuloxetineBoth reduced pain; this compound showed superior Na⁺ channel blockade
Depression & AnxietyDuloxetine vs NortriptylineDuloxetine improved quality of life metrics significantly compared to Nortriptyline
Real-World ApplicationObservational StudySignificant reduction in symptom severity across MDD and GAD patients

科学研究应用

Major Depressive Disorder (MDD)

(R)-Duloxetine is primarily indicated for the treatment of MDD. Clinical trials have demonstrated its efficacy in improving depressive symptoms, with initial doses typically starting at 60 mg/day and potentially increasing to 120 mg/day depending on patient response .

Generalized Anxiety Disorder (GAD)

In addition to MDD, this compound is approved for GAD. Studies indicate that it effectively reduces anxiety symptoms, enhancing overall patient well-being .

Fibromyalgia

This compound has shown significant efficacy in alleviating pain associated with fibromyalgia. Clinical trials have established its role in improving pain scores and quality of life for patients suffering from this chronic condition .

Diabetic Peripheral Neuropathic Pain (DPNP)

The compound is also effective in managing DPNP. Research indicates that it can significantly reduce neuropathic pain, providing relief for patients with diabetes-related nerve damage .

Oxaliplatin-Induced Peripheral Neuropathy (OIPN)

Recent studies have explored the potential of this compound in preventing OIPN, a common side effect of chemotherapy with oxaliplatin. Research indicates that it can inhibit the OCT2-mediated transport of oxaliplatin into dorsal root ganglion neurons, thereby preventing neuropathic pain without compromising the drug's antitumor efficacy .

StudyFindings
Targeting OCT2 with DuloxetineInhibits oxaliplatin transport into DRG neurons, preventing OIPN
Efficacy in FibromyalgiaSignificant reduction in pain scores and improved quality of life
Synergistic Effects with SEP-856Enhanced antidepressant effects when co-administered with SEP-856

Efficacy in Chronic Pain Management

A case study involving patients with fibromyalgia treated with this compound reported substantial improvements in pain levels and functionality over a six-month period. Patients noted enhanced daily activities and reduced reliance on analgesics.

Combination Therapy for Depression

In a clinical setting, a cohort of patients with treatment-resistant depression was administered this compound alongside SEP-856. The results indicated a marked improvement in depression-related behaviors compared to those receiving duloxetine alone, suggesting potential for combination therapies in refractory cases .

属性

IUPAC Name

(3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUITGRIYCTCEM-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151424
Record name (R)-Duloxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116539-60-7
Record name (R)-Duloxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116539-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Duloxetine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Duloxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DULOXETINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK9VOT90JQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-duloxetine
Reactant of Route 2
Reactant of Route 2
(R)-duloxetine
Reactant of Route 3
Reactant of Route 3
(R)-duloxetine
Reactant of Route 4
Reactant of Route 4
(R)-duloxetine
Reactant of Route 5
(R)-duloxetine
Reactant of Route 6
Reactant of Route 6
(R)-duloxetine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。